Pentyl Hexanoate, also known as amyl caproate, belongs to the class of organic compounds known as esters. It is an ester of hexanoic acid and pentanol. Pentyl hexanoate is primarily recognized for its characteristic fruity aroma, often described as resembling apples or pears. [, ] This compound plays a significant role in scientific research, particularly in the fields of entomology and food science.
Pentyl hexanoate can be synthesized through several methods, including:
The choice of method often depends on the desired purity, yield, and specific application requirements.
Pentyl hexanoate has a linear structure characterized by a long hydrocarbon chain. The structural formula can be represented as follows:
The compound features:
Key Structural Data:
Pentyl hexanoate can participate in various chemical reactions typical of esters:
The mechanism of action for pentyl hexanoate primarily involves its role as an ester in biochemical processes. When utilized in enzymatic reactions or metabolic pathways, it can serve as a substrate for various enzymes that catalyze ester hydrolysis or transesterification.
In metabolic contexts, fatty acid esters like pentyl hexanoate are known to participate in energy metabolism, where they can be broken down into fatty acids and alcohols through enzymatic hydrolysis. The resulting components may then enter pathways such as beta-oxidation for energy production.
Pentyl hexanoate finds applications across various fields:
Pentyl hexanoate (C₁₁H₂₂O₂) is a medium-chain fatty acid ester renowned for its distinctive fruity aroma and versatile industrial applications. This ester exemplifies the intersection of organic chemistry and commercial utility, serving as a key ingredient in flavor, fragrance, and specialty chemical formulations. Its molecular structure—a condensation product of hexanoic acid and pentanol—confers unique physicochemical properties that underpin its functionality across sectors. As a naturally occurring compound in fruits and synthetically manufactured substance, pentyl hexanoate bridges natural biology and chemical innovation [1] [6] [9].
Systematic Nomenclature:The compound follows IUPAC naming as pentyl hexanoate, reflecting the pentyl (C₅H₁₁-) alcohol moiety and hexanoic acid (C₆H₁₃COOH) backbone. Common synonyms include amyl hexanoate, amyl caproate, and n-pentyl n-hexanoate [1] [5] [8].
Molecular Architecture:
Physicochemical Properties:
Property | Value | Reference |
---|---|---|
Density (25°C) | 0.858–0.863 g/mL | [5] [8] |
Boiling Point | 226°C (lit.) | [5] [8] |
Melting Point | -47°C | [8] |
Refractive Index (n20/D) | 1.420–1.426 | [5] [7] |
LogP | 4.23 (Predicted) | [2] [9] |
Water Solubility | 0.042 g/L (25°C) | [2] [9] |
The ester’s low water solubility and moderate lipophilicity (logP ≈4.23) arise from its elongated hydrocarbon chains, while its density and volatility profile suit it for applications in aerosols and solvents [1] [5]. Spectroscopic characterization includes distinct GC-MS fragments (e.g., m/z 116, 99, 71) and NMR signals (δ 4.05 ppm, t, -OCH₂-; δ 2.30 ppm, t, -COOCH₂-) [2] [9].
Table 1: Synonym Registry of Pentyl Hexanoate
Identifier Type | Value |
---|---|
CAS Registry | 540-07-8 |
FEMA Number | 2074 |
EINECS | 208-732-4 |
Beilstein | 1760251 |
Common Synonyms | Amyl caproate, Hexanoic acid pentyl ester |
Natural Occurrence:Pentyl hexanoate was first identified in apple (Malus domestica) volatiles during gas chromatography-mass spectrometry analyses in the 1960s. It contributes to the "fresh" aroma of Gravenstein apples and is a key volatile in pineapples (Ananas comosus), bananas (Musa spp.), strawberries (Fragaria × ananassa), and yellow passion fruit (Passiflora edulis) [6] [9]. Concentrations range from trace levels in wines to 5–20 ppm in ripe fruits, where it forms enzymatically during ripening via alcohol acyltransferase activity [6] [9].
Synthetic Milestones:Industrial synthesis began in the early 20th century, driven by flavor industry demands for consistent, scalable ester production. The compound received FEMA GRAS (Generally Recognized As Safe) status (FEMA 2074) in 1965 and is approved under FDA 21 CFR 172.515 for food flavoring [4] [8]. Early synthetic routes employed azeotropic esterification of pentanol and hexanoic acid using benzene as a solvent with p-toluenesulfonic acid catalysis [8].
Table 2: Historical Timeline of Pentyl Hexanoate
Year | Event | Significance |
---|---|---|
1960s | Identified in apple volatiles | First natural discovery |
1965 | Granted FEMA GRAS status (No. 2074) | Approved for food use |
1968 | Synthetic standardization | Industrial production scaling |
1980s | Detection in tropical fruits | Expanded natural occurrence records |
Chemical Behavior:As a fatty acid ester, pentyl hexanoate undergoes characteristic reactions:
Industrial Applications:
Table 3: Industrial Applications and Specifications
Sector | Function | Concentration Range | Standards |
---|---|---|---|
Food Flavoring | Fruit flavor enhancer | ≤50 ppm (finished) | FEMA 2074, FCC |
Fragrances | Top-note component | 0.5–5% (formula) | IFRA compliant |
Paints/Inks | Co-solvent | 5–15% (v/v) | OECD 201 guidelines |
Chemical Synthesis | Esterification agent | Technical grade (98%+) | Reagent ACS |
Global suppliers (e.g., TCI Chemicals, Sigma-Aldrich) offer grades from ≥98% purity (FG) for flavors to technical grades for solvents [4] [8]. Annual production volumes exceed 1,000 tons, reflecting its cross-sector utility [7].
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